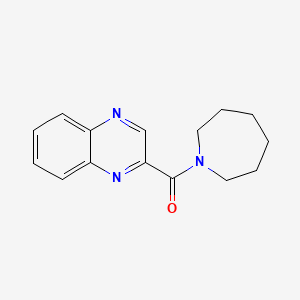

Azepan-1-yl(quinoxalin-2-yl)methanone

Description

Properties

IUPAC Name |

azepan-1-yl(quinoxalin-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O/c19-15(18-9-5-1-2-6-10-18)14-11-16-12-7-3-4-8-13(12)17-14/h3-4,7-8,11H,1-2,5-6,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTLFPEHBELGHBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)C2=NC3=CC=CC=C3N=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

- Ring Size : The 7-membered azepane may enhance lipophilicity and reduce metabolic degradation compared to 6-membered piperazine derivatives like QCF-3, which exhibit potent 5-HT3 receptor antagonism .

- Synthetic Routes: While QCF-3 is synthesized via alkylation of quinoxaline-thione precursors , azepane derivatives could employ similar strategies with azepane-containing reagents.

5-HT3 Receptor Antagonism :

- QCF-3 (piperazine analog) demonstrated significant antidepressant-like effects in rodent models via 5-HT3 receptor blockade, with pIC50 values >7 .

- Azepan-1-yl derivatives are hypothesized to retain antagonistic activity but with modified pharmacokinetics due to increased ring size and lipophilicity.

Antimicrobial Activity :

- Quinoxaline-thioacetamide derivatives (e.g., N-alkyl-2-(3-phenylquinoxalin-2-ylsulfanyl)acetamides) showed moderate activity against bacterial strains (MIC: 8–32 µg/mL) . Azepane derivatives may exhibit similar profiles but require empirical validation.

Fluorescence and Material Science :

- Indoloquinoxaline derivatives (e.g., compound 1 in ) display strong intramolecular charge transfer (ICT) and aggregation-induced emission (AIE), with LUMO energies (-3.65 to -3.98 eV) suitable for n-type organic electronics . Azepane’s electron-donating effects could further modulate these properties.

Physicochemical Properties

Notes:

Preparation Methods

Transition Metal-Catalyzed Functionalization

Recent advances employ transition metals to streamline quinoxaline derivatization. For example, palladium-catalyzed carbonylation of 2-bromoquinoxaline with carbon monoxide under pressure generates quinoxaline-2-carboxylic acid in high yields (Scheme 2).

Key Advantages :

Oxidative Methods

Oxidation of 2-methylquinoxaline using potassium permanganate (KMnO₄) in acidic or basic media provides direct access to quinoxaline-2-carboxylic acid (Scheme 3).

Reaction Conditions :

-

KMnO₄ in H₂SO₄/H₂O at 60–80°C for 6–12 hours.

-

Yields: 65–75%, with over-oxidation minimized by controlled temperature.

Synthesis of Azepan-1-yl(quinoxalin-2-yl)methanone via Amide Coupling

Acid Chloride-Mediated Coupling

The most direct route involves converting quinoxaline-2-carboxylic acid to its corresponding acid chloride , followed by reaction with azepane (Scheme 4).

Procedure :

-

Acid Chloride Formation : Treat quinoxaline-2-carboxylic acid (1 equiv) with thionyl chloride (SOCl₂) under reflux (70°C, 2 hours). Excess SOCl₂ is removed under vacuum.

-

Amidation : React the crude acid chloride with azepane (1.2 equiv) in dichloromethane (DCM) and pyridine (3 equiv) at 0°C → room temperature (16 hours).

-

Workup : Wash with saturated NaHCO₃, dry (Na₂SO₄), and concentrate. Purify via recrystallization (EtOAc/hexane).

Challenges :

-

Handling moisture-sensitive acid chlorides.

-

Competing hydrolysis requires anhydrous conditions.

Peptide Coupling Reagents

Alternative methods employ carbodiimide-based reagents (e.g., EDCl, DCC) or uronium salts (e.g., HATU) to activate the carboxylic acid for amide bond formation (Scheme 5).

Typical Protocol :

-

Mix quinoxaline-2-carboxylic acid (1 equiv), HATU (1.5 equiv) , and DIPEA (3 equiv) in DMF.

-

Add azepane (1.2 equiv) and stir at room temperature (12 hours).

-

Quench with water, extract with EtOAc, dry, and concentrate.

Advantages :

-

Mitigates handling hazardous reagents (e.g., SOCl₂).

-

Compatible with acid- or base-sensitive substrates.

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball-milling quinoxaline-2-carboxylic acid and azepane with silica-supported HCl achieves amide formation without solvents (Scheme 6).

Conditions :

Sustainability Benefits :

-

Eliminates volatile organic solvents.

-

Reduced energy consumption.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Reaction Time | Cost | Scalability |

|---|---|---|---|---|

| Acid Chloride Coupling | 70–85 | 18 hours | Low | High |

| HATU-Mediated Coupling | 75–90 | 12 hours | High | Moderate |

| Mechanochemical Synthesis | 60–70 | 2 hours | Low | Limited |

Structural Characterization and Purity Control

Key Analytical Data :

-

¹H NMR (CDCl₃) : δ 8.95 (s, 1H, NH), 7.53–7.21 (m, 4H, quinoxaline-H), 3.65–3.45 (m, 4H, azepane-H), 1.80–1.40 (m, 6H, azepane-H).

Purification Techniques :

Q & A

Q. What are the common synthetic routes for preparing azepan-1-yl(quinoxalin-2-yl)methanone and related quinoxaline derivatives?

this compound can be synthesized via cyclocondensation reactions. A typical method involves reacting 1,2-diaminobenzophenone derivatives with ketones or carbonyl-containing intermediates under reflux in acetic acid or ethanol. For example, analogous compounds like indoloquinoxaline derivatives are synthesized by cyclocondensation of substituted isatins with diamines, yielding products in 40–85% efficiency . Key steps include:

- N-methylation to enhance solubility of intermediates.

- Solvent optimization : Acetic acid or ethanol for reflux conditions.

- Purification : Column chromatography or recrystallization for solid products.

Q. What characterization techniques are critical for confirming the structure and purity of this compound?

Essential techniques include:

- Spectroscopy :

Q. How do substituents on the quinoxaline ring influence the compound’s chemical reactivity?

Substituents modulate electronic and steric effects:

- Electron-withdrawing groups (e.g., –NO₂, –Br) lower LUMO levels, enhancing electron-accepting capacity .

- Electron-donating groups (e.g., –CH₃) increase HOMO levels, favoring charge transfer .

- Positional effects : 3-methyl or 2-acetyl groups alter steric hindrance, affecting aggregation behavior in solvents .

Advanced Research Questions

Q. How does aggregation-induced emission (AIE) manifest in this compound derivatives?

AIE is studied via solvent-dependent fluorescence:

- THF/water mixtures : At >70% water content, restricted intramolecular rotation in nanoaggregates enhances emission (e.g., 10-fold intensity increase at 95% water) .

- Dynamic light scattering (DLS) : Confirms nanoparticle formation (size ~100–200 nm, PDI <0.5) .

- Mechanism : Nanoaggregates suppress non-radiative decay, activating radiative pathways .

Q. What electrochemical properties make this compound suitable for optoelectronic applications?

Cyclic voltammetry (CV) reveals:

- LUMO levels : –3.65 to –3.98 eV (comparable to n-type materials like C60 derivatives) .

- HOMO levels : –5.64 to –6.35 eV, enabling hole-blocking in OLEDs .

- Bandgap : 1.92–2.70 eV, tunable via substituents for DSSCs or OFETs .

Q. How can density functional theory (DFT) predict the optoelectronic behavior of this compound?

DFT (B3LYP/6-311++G**) calculations:

- Frontier orbitals : HOMO localized on indole (donor), LUMO on quinoxaline (acceptor), confirming intramolecular charge transfer (ICT) .

- Solvent effects : Polar solvents (DMSO) redshift absorption by stabilizing ICT states .

- TD-DFT : Accurately predicts λmax (397–490 nm) and emission spectra .

Q. What thermal stability data are critical for assessing its application in high-temperature processes?

TGA profiles :

Q. How do structural modifications impact its potential as an n-type material in organic electronics?

Key modifications:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.